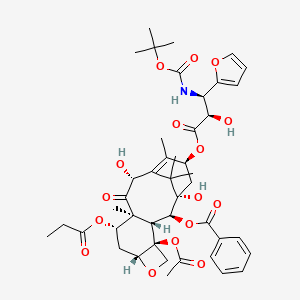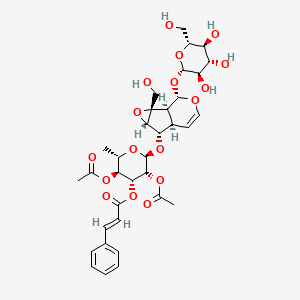![molecular formula C33H52O8 B1233673 (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 91037-29-5](/img/structure/B1233673.png)
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a glycoside compound derived from glucose. It is characterized by the presence of a glucopyranose ring, which is a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the use of β-glucosidase enzymes to catalyze the formation of glucopyranosides from glucose and alcohols . The reaction typically occurs in non-aqueous solvents or ionic liquids to enhance the yield and selectivity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic synthesis. The use of engineered β-glucosidase enzymes in organic solvents and ionic liquids has been shown to improve the efficiency and yield of the synthesis process . This method is preferred due to its mild reaction conditions and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucopyranosides can be catalyzed by acids or enzymes, leading to the cleavage of the glycosidic bond and the formation of glucose and the corresponding alcohol . Oxidation reactions can convert the hydroxyl groups on the glucopyranose ring into carbonyl groups, resulting in the formation of glucuronic acid derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Hydrolysis: Glucose and alcohol.
Oxidation: Glucuronic acid derivatives.
Substitution: Various substituted glucopyranosides.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for β-glucosidase enzymes, leading to the release of glucose and the corresponding aglycone . This process is crucial for the metabolism of glycosides and the regulation of glucose levels in cells . Additionally, this compound can modulate signaling pathways such as the AMPK and Nrf2 pathways, which are involved in cellular stress responses and antioxidant defense .
Comparaison Avec Des Composés Similaires
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other glucopyranosides and glycosides:
Methyl α-D-glucopyranoside: Similar in structure but differs in the type of aglycone attached.
Octyl β-D-glucopyranoside: Used as a non-ionic surfactant with different hydrophobic properties.
Hydroxytyrosol-1-glucopyranoside: Known for its antioxidant and anti-aging properties.
Uniqueness: this compound is unique due to its specific molecular structure and the diverse range of applications it offers. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
91037-29-5 |
|---|---|
Formule moléculaire |
C33H52O8 |
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O8/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-33(24,25)5)11-12-22-16-23(17-26(34)20(22)4)40-32-29(37)27(35)28(36)30(41-32)31(38)39/h11-12,18-19,23-30,32,34-37H,4,6-10,13-17H2,1-3,5H3,(H,38,39)/b21-11+,22-12+/t19-,23?,24-,25?,26?,27+,28+,29-,30+,32+,33-/m1/s1 |
Clé InChI |
HVQXEPIFQWOABC-SEKMXBNUSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Synonymes |
1 alpha-hydroxyvitamin D3 3 beta-D-glucopyranoside 1-hydroxyvitamin D3 3-D-glucopyranoside HD3 glucopyranoside HD3G |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


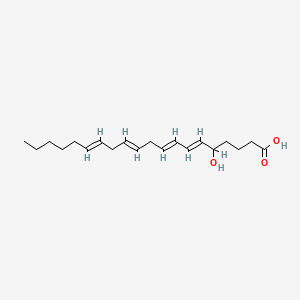
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

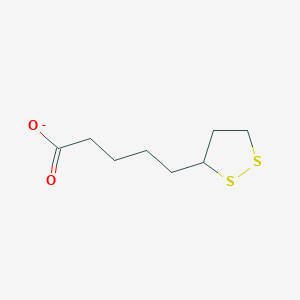
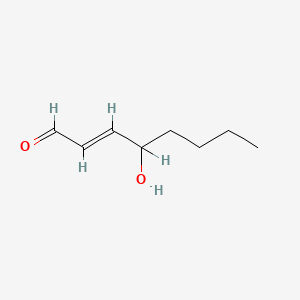
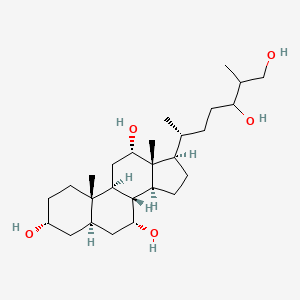
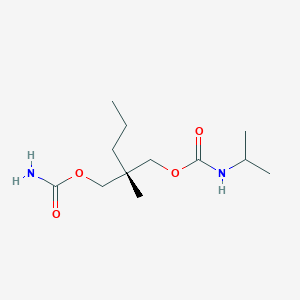
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)


![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)
